molecular formula C25H39N3O B4896258 N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

カタログ番号 B4896258
分子量: 397.6 g/mol
InChIキー: DFYVQPCISSUGOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to modulate the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

作用機序

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in the activity of neurons and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety.

実験室実験の利点と制限

One advantage of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in addiction and epilepsy. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are a number of future directions for research on N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction and epilepsy. Clinical trials will be needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential compared to this compound. Finally, further research is needed to understand the long-term effects of this compound on the brain and behavior.

合成法

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopentanecarbonyl chloride, followed by reaction with 3-phenylpropylamine. The resulting compound is then subjected to various purification steps, including recrystallization and column chromatography, to obtain a pure product.

科学的研究の応用

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse such as cocaine and alcohol. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy.

特性

IUPAC Name

N-cyclopentyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O/c29-25(26-23-10-4-5-11-23)22-12-19-28(20-13-22)24-14-17-27(18-15-24)16-6-9-21-7-2-1-3-8-21/h1-3,7-8,22-24H,4-6,9-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYVQPCISSUGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。